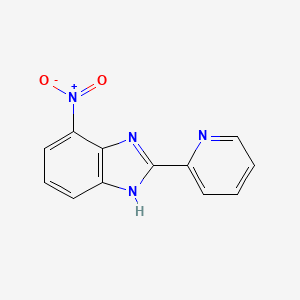

4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Description

4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring substituted with a nitro group and a pyridinyl group

Properties

IUPAC Name |

4-nitro-2-pyridin-2-yl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2/c17-16(18)10-6-3-5-8-11(10)15-12(14-8)9-4-1-2-7-13-9/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAFANIUHDELSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70987591 | |

| Record name | 7-Nitro-2-(pyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68118-47-8 | |

| Record name | 1H-Benzimidazole, 4-nitro-2-(2-pyridinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068118478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Nitro-2-(pyridin-2-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70987591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole typically involves multi-step reactions. One common method includes the nitration of 2-(pyridin-2-yl)-1H-1,3-benzodiazole using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields. This approach has been shown to be effective in synthesizing similar compounds by drastically shortening reaction periods and reducing the number of reaction steps .

Chemical Reactions Analysis

4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-(pyridin-2-yl)-1H-1,3-benzodiazole-4-amine .

Scientific Research Applications

4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole involves its interaction with molecular targets through various pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can disrupt cellular functions. Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects .

Comparison with Similar Compounds

Similar compounds to 4-nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole include:

4-nitro-2-(pyridin-2-yl)-1H-indole: This compound shares a similar structure but with an indole ring instead of a benzodiazole ring.

4-nitro-2-pyridin-2-ylphenol: This compound has a phenol group instead of a benzodiazole ring.

Biological Activity

4-Nitro-2-(pyridin-2-yl)-1H-1,3-benzodiazole is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Chemical Formula : C₁₂H₈N₄O₂

- Molecular Weight : 240.22 g/mol

- CAS Number : 68118-47-8

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation.

- Antiviral Properties : Preliminary studies suggest that it may possess antiviral activity against certain viruses by disrupting their replication processes.

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts:

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various compounds structurally related to this compound. The results indicated that certain derivatives exhibited significant antiviral activity against the tobacco mosaic virus (TMV), suggesting a potential application in virology .

Case Study 2: Anticancer Activity

In vitro studies have demonstrated that compounds similar to this compound can inhibit the activity of kinases involved in cancer progression. For instance, a derivative was noted to have an IC50 value of 0.35 μM against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Case Study 3: Enzyme Inhibition

Research focusing on enzyme inhibition has shown that this compound can effectively inhibit certain enzymes critical for tumor growth. The structure-based design approach has led to the identification of potent inhibitors based on the benzodiazole scaffold .

Future Directions and Conclusion

The biological activity of this compound presents promising avenues for further research, particularly in the fields of virology and oncology. Future studies should focus on:

- Detailed mechanistic studies to elucidate the pathways affected by this compound.

- Clinical trials to assess its efficacy and safety in human subjects.

- Exploration of structural modifications to enhance its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.